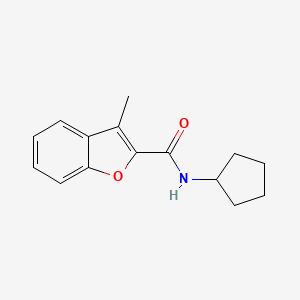

N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide

Description

N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a cyclopentyl group attached to the amide nitrogen and a methyl substituent at the 3-position of the benzofuran core.

Properties

IUPAC Name |

N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10-12-8-4-5-9-13(12)18-14(10)15(17)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIABDXDNGNPBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321571 | |

| Record name | N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57258724 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

950250-10-9 | |

| Record name | N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation reactions. The process begins with the directed C–H arylation of a benzofuran scaffold using palladium catalysis to introduce aryl and heteroaryl substituents at the C3 position. This is followed by a one-pot, two-step transamidation procedure to achieve the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions and efficient transamidation steps are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The benzofuran scaffold allows for substitution reactions, particularly at the C3 position, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide is primarily studied for its pharmacological properties, particularly as a potential therapeutic agent. The benzofuran moiety is known for its diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Pharmacological Mechanisms

The compound interacts with various molecular targets, including receptors and enzymes involved in critical biochemical pathways. Its mechanism of action may involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine, making it a candidate for treating mood disorders and neurodegenerative diseases .

Neuropharmacology

Research indicates that compounds similar to this compound may serve as allosteric modulators of neurotransmitter receptors. For instance, studies have shown that benzofuran derivatives can influence dopamine receptor activity, which is crucial in the treatment of psychiatric conditions such as schizophrenia and depression .

Case Studies

Several studies have documented the effects of benzofuran derivatives on central nervous system (CNS) activity:

- A study demonstrated that a related compound exhibited significant affinity for serotonin receptors, suggesting potential use as an antidepressant .

- Another investigation highlighted the neuroprotective properties of benzofuran derivatives in models of neurodegeneration, indicating their potential role in developing therapies for diseases like Alzheimer's .

Synthetic Applications

The synthesis of this compound involves complex organic reactions that can be optimized for industrial applications. The development of efficient synthetic routes is crucial for producing this compound at scale for research and therapeutic use.

Synthetic Routes

The synthesis typically includes:

- Starting Materials : Common precursors include cyclopentyl derivatives and benzofuran carboxylic acids.

- Reagents : Reactions often utilize reagents such as formaldehyde and potassium carbonate under controlled conditions to enhance yield and purity .

Potential Industrial Applications

Beyond medicinal uses, this compound may find applications in agrochemicals or materials science due to its unique structural properties. The ability to modify its functional groups allows for the exploration of new applications in various fields.

Research Trends and Future Directions

Current research trends focus on:

- Enhanced Understanding : Ongoing studies aim to elucidate the detailed mechanisms by which this compound interacts with biological targets.

- Derivatives Development : Investigating structural analogs could lead to compounds with improved efficacy or reduced side effects.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran scaffold allows the compound to bind to various biological receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Benzofuran Modifications : The 3-methyl group in the target compound contrasts with methylsulfanyl () or acetamido () groups in analogs, which influence electronic properties and intermolecular interactions (e.g., hydrogen bonding in ) .

- Synthetic Accessibility : Cyclopropane-containing analogs () achieve high yields (78%), suggesting that steric effects from cyclopentyl groups might require optimized synthetic protocols .

Pharmacological and Physicochemical Properties

While direct data on the target compound is unavailable, insights from analogs include:

- Biological Activity : Benzofuran derivatives often exhibit antiviral, anticancer, or enzyme inhibitory properties. For example, the compound in was optimized for human pharmacology, likely targeting viral proteases .

- Crystallography : Methylsulfanyl-substituted benzofurans () form hydrogen-bonded dimers, a feature critical for solid-state stability and solubility . The target compound’s cyclopentyl group may disrupt such interactions, altering crystallization behavior.

- Lack of Physical Data : Many analogs (e.g., ) lack reported melting points or solubility, highlighting a common gap in benzofuran carboxamide literature .

Biological Activity

N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its interactions with various biological targets. Benzofuran derivatives are known to interact with enzymes, receptors, and DNA, leading to modulation of specific biological pathways. The cyclopentyl group enhances lipophilicity, aiding in the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Biological Activities

This compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties, effective against a range of pathogens. Its mechanism may involve disruption of bacterial cell walls or inhibition of essential bacterial enzymes.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its utility in treating inflammatory diseases .

- Anticancer Properties : Research indicates that this compound can inhibit the growth of various cancer cell lines. It has been observed to induce apoptosis in tumor cells by activating caspase pathways and interfering with cell cycle regulation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibits TNF-α and IL-6 production | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of this compound, researchers found that the compound significantly inhibited the proliferation of MDA-MB-231 breast cancer cells. The mechanism was linked to the downregulation of cyclin D1 and upregulation of pro-apoptotic proteins, suggesting a dual mechanism involving cell cycle arrest and apoptosis induction .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound demonstrated its ability to reduce levels of nitric oxide and prostaglandin E2 in activated macrophages. This was achieved through the inhibition of NF-kB signaling pathways, highlighting its potential as a therapeutic agent for inflammatory conditions .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have indicated that this compound has favorable absorption characteristics with a moderate half-life. It is primarily metabolized in the liver, with active metabolites contributing to its biological effects. Toxicological assessments reveal a low incidence of adverse effects at therapeutic doses, supporting its safety for further clinical exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.